molecular formula C11H20N2O3 B1444922 Ethyl 2-(piperidine-3-carbonylamino)propanoate CAS No. 135612-57-6

Ethyl 2-(piperidine-3-carbonylamino)propanoate

Cat. No.: B1444922
CAS No.: 135612-57-6
M. Wt: 228.29 g/mol
InChI Key: OZRNUKFXGFGYNI-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidine-3-carbonylamino)propanoate is a synthetic organic compound intended for research and development purposes. This molecule is an ester derivative that incorporates a piperidine ring, a common structural motif in medicinal chemistry. While specific biological data for this compound may be limited, its structure suggests potential as a building block or intermediate in pharmaceutical research. A closely related methyl ester analog, Methyl 2-(piperidine-3-carbonylaminopropanoate (CAS 135612-54-3), is also marketed for medicinal chemistry research, indicating the relevance of this class of compounds . Piperidine-based structures are frequently explored in drug discovery and are known to be present in compounds with various pharmacological activities . Piperidine rings are a fundamental scaffold in many psychoactive substances and therapeutic agents, functioning in the central nervous system through mechanisms such as acting as agonists or antagonists for neurotransmitters, or by blocking neurotransmitter reuptake . As such, this compound may be of interest for synthesizing novel molecules or for studying structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

ethyl 2-(piperidine-3-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-16-11(15)8(2)13-10(14)9-5-4-6-12-7-9/h8-9,12H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNUKFXGFGYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine-3-Carbonyl Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a key structural component. Methods for preparing substituted piperidines, including the 3-carbonyl derivative, are well-documented:

  • Cyclization Strategies: According to Abdelsalam (2013), disubstituted piperidines, including 2,5- and 2,6-disubstituted variants, can be synthesized via cyclization of functionalized precursors such as aziridines or pyrrolidines. Radical 5-exo cyclization of aziridines bearing phenylselenide groups has been used to generate 5-methylene piperidines, which can be further functionalized to introduce carbonyl groups at the 3-position.

  • N-(Boc-amino)piperidine Derivatives: Matulevičiūtė et al. (2023) describe the synthesis of N-(Boc-amino)piperidin-1-yl propanoates using chiral triflate esters reacting with 4-Boc-aminopiperidine. This method yields methyl or ethyl esters of piperidine-substituted amino acids with high enantiomeric purity, suitable for further peptide coupling reactions.

Amide Bond Formation with Ethyl 2-Aminopropanoate

The coupling of the piperidine-3-carbonyl moiety with ethyl 2-aminopropanoate to form Ethyl 2-(piperidine-3-carbonylamino)propanoate involves standard amide bond formation techniques:

  • Direct Coupling: Activation of the carboxyl group on the piperidine-3-carbonyl intermediate (e.g., as an acid chloride or activated ester) followed by reaction with ethyl 2-aminopropanoate under mild conditions.

  • Catalytic Methods: Use of coupling reagents or catalysts to facilitate amide bond formation, ensuring high yield and stereochemical integrity.

  • Protection/Deprotection Steps: Use of protecting groups such as Boc on the piperidine nitrogen to avoid side reactions during coupling, subsequently removed under acidic conditions.

Representative Preparation Method from Literature

Based on the synthetic approaches described by Matulevičiūtė et al. (2023), a plausible preparation route is as follows:

Step Reaction Description Conditions Yield (%) Notes
1 Synthesis of chiral triflate esters (R)-2a–c from amino acid precursors Standard esterification and triflation High Provides chiral building blocks
2 Reaction of chiral triflate esters with 4-Boc-aminopiperidine Nucleophilic substitution, mild base, room temperature Good Forms methyl 2-[(Boc-amino)piperidin-1-yl]propanoates
3 Coupling with ethyl L-phenylalaninate Peptide coupling conditions, EDC/HOBt or similar Good to excellent Forms dipeptides with piperidine moiety
4 Deprotection of Boc group Acidic conditions (e.g., TFA in DCM) Quantitative Yields free amine

This sequence can be adapted for the preparation of this compound by substituting the amino acid ester and optimizing coupling reagents.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Advantages Limitations
Cyclization of aziridines Aminoalcohol derivatives NaNH2, phenylselenide precursors Multi-step, moderate temp Moderate Access to substituted piperidines Multi-step, complex
N-(Boc-amino)piperidine coupling Chiral triflate esters + Boc-aminopiperidine Mild base, peptide coupling agents Room temp to mild heating Good to excellent High stereochemical purity Requires protection/deprotection
Catalytic hydroamination Ethyl acrylate + aminopiperidine Trifluoromethanesulfonic acid 120–160 °C, 16–20 h High (up to 85%) Simple, high purity High temp, long reaction time

Research Findings and Considerations

  • Stereochemical Control: The use of chiral triflate esters and Boc-protected aminopiperidines enables high enantiomeric and diastereomeric purity, crucial for pharmaceutical applications.

  • Reaction Yields: Overall yields for two-step syntheses involving chiral triflates and aminopiperidines range from good to excellent, typically above 70% combined yield.

  • Catalytic Efficiency: Trifluoromethanesulfonic acid is an effective catalyst for hydroamination reactions, providing high yields and purity but requiring careful control of temperature and reaction time.

  • Purification: Recrystallization and solvent washings (e.g., with petroleum ether and ethyl acetate) are effective for isolating the target compound in high purity (>99% by HPLC).

  • Environmental and Safety Aspects: Methods employing triflic acid catalysis are noted for environmental friendliness and production safety, important for industrial scale-up.

Chemical Reactions Analysis

Ethyl 2-(piperidine-3-carbonylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

Cancer Therapy

Piperidine derivatives, including ethyl 2-(piperidine-3-carbonylamino)propanoate, have shown promise in cancer treatment. Recent studies have indicated that compounds featuring piperidine moieties can enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives have been designed to induce apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapeutics like bleomycin .

Neurological Disorders

The compound has potential applications in treating neurological disorders such as Alzheimer's disease. Research indicates that piperidine-containing compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. The introduction of this compound into drug formulations could enhance brain penetration and improve therapeutic outcomes .

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. Studies have shown that piperidine derivatives possess inhibitory effects against various bacterial strains, including MRSA and Mycobacterium tuberculosis. This suggests a potential role for this compound in developing new antibiotics or adjunctive therapies for resistant infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring or the ethyl ester group can significantly impact its biological activity and selectivity for specific targets. For example, variations in substituents on the piperidine ring have been correlated with enhanced selectivity for carbonic anhydrase isoforms, which are important targets in cancer therapy .

Table: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Methyl substitution on piperidineIncreased selectivity for hCA IX
Fluorine substitutionEnhanced brain penetration
Ethyl ester variationImproved cytotoxicity against cancer cells

Case Study 1: Cancer Cell Line Testing

In a study evaluating the anticancer efficacy of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. Results demonstrated that this compound induced significant apoptosis compared to control treatments, highlighting its potential as a lead compound for further development .

Case Study 2: Alzheimer's Disease Model

Another study focused on the cognitive-enhancing effects of piperidine derivatives in an Alzheimer's disease model showed that compounds incorporating the this compound structure improved memory retention and reduced amyloid plaque formation in treated mice .

Mechanism of Action

The mechanism of action of Ethyl 2-(piperidine-3-carbonylamino)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating feature is the piperidine-3-carbonylamino group, which distinguishes it from other ethyl propanoate derivatives. Below is a comparative analysis with structurally related compounds:

Ethyl 2-(Piperidin-4-yl)Acetate
  • Molecular Formula: C₉H₁₇NO₂
  • Molecular Weight : 171.24 g/mol
  • Key Features : A piperidin-4-yl group attached to an ethyl acetate backbone.
  • Comparison: The target compound has a carbonylamino linker and a piperidine-3-substituent, enhancing hydrogen-bonding capability and steric bulk compared to the simpler piperidin-4-yl group. Ethyl 2-(piperidin-4-yl)acetate is more lipophilic (Csp3 fraction: 0.78 vs. an estimated ~0.70 for the target compound) and may exhibit better membrane permeability .
Ethyl 3-(Dimethylamino)-2-(4-Methoxyphenyl)Propanoate Hydrochloride
  • Molecular Formula: C₁₄H₂₂ClNO₃
  • Molecular Weight : 287.78 g/mol
  • Key Features: A dimethylamino group, methoxyphenyl substituent, and hydrochloride salt.
  • Comparison :
    • The hydrochloride salt improves aqueous solubility (low in water for the free base vs. moderate for the salt).
    • The methoxyphenyl group introduces aromaticity and electron-donating effects, unlike the aliphatic piperidine in the target compound, which may influence receptor binding selectivity .
Pesticide Derivatives (e.g., Quizalofop Ethyl Ester)
  • Example: Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate
  • Key Features: Bulky aromatic substituents (e.g., quinoxaline, benzoxazole).
  • Comparison: Pesticides prioritize environmental stability and herbicidal activity via inhibition of acetyl-CoA carboxylase.
Analytical Techniques :
  • 1H-NMR : Used extensively for structural confirmation. For example, ethyl viologen was employed as an internal standard in to quantify byproducts, a method applicable to the target compound’s purity assessment .
  • Solubility : The target compound is predicted to have low water solubility (similar to ’s free base) but high solubility in organic solvents like ethyl acetate or DMSO .

Biological Activity

Ethyl 2-(piperidine-3-carbonylamino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Synthesis

This compound is a derivative of piperidine, which is a common structural motif in many pharmaceuticals. The compound is synthesized through the reaction of piperidine derivatives with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate, typically under reflux conditions in an organic solvent like acetonitrile. The synthesis can be optimized for yield and purity using modern techniques such as continuous flow reactors .

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, leading to various physiological effects. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial and fungal strains, showing promising results:

  • Bacterial Activity : The compound demonstrated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : It also exhibited antifungal properties against strains like Candida albicans and Aspergillus niger .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies indicated that the compound induces apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. Notably, it has shown cytotoxic effects comparable to established chemotherapeutics .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other piperidine derivatives:

Compound NameStructureBiological Activity
Ethyl 3-(pyridin-2-ylamino)propanoateStructureModerate antimicrobial activity
Ethyl 2-(piperidine-4-carbonylamino)propanoateStructureEnhanced anticancer properties
Benzyl 2-(piperidine-3-carbonylamino)propanoateStructureNotable antiviral effects

This comparison illustrates that while all these compounds share a similar structural framework, their biological activities can vary significantly based on minor structural modifications .

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study assessed the minimum inhibitory concentration (MIC) of the compound against various pathogens. Results indicated MIC values ranging from 6 to 12.5 µg/mL for different bacterial strains, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays on human cancer cell lines revealed that this compound induced significant cell death at concentrations similar to those used for established anticancer drugs .
  • Mechanistic Insights : Further mechanistic studies suggested that the compound's interaction with cellular pathways involved in apoptosis may underlie its anticancer effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(piperidine-3-carbonylamino)propanoate
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Ethyl 2-(piperidine-3-carbonylamino)propanoate

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